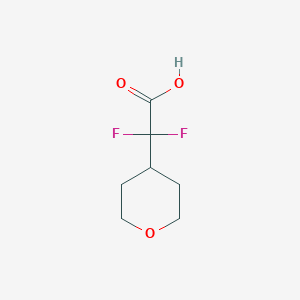

2,2-Difluoro-2-(oxan-4-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2,2-difluoro-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQYYBYUWBXIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048963-34-3 | |

| Record name | 2,2-difluoro-2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method A: Fluorination of Suitable Precursors

- Starting Material: A suitable precursor such as a halogenated or hydroxylated intermediate, for example, a 4-hydroxyoxan derivative.

- Fluorination Step: Use of reagents like diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF₄), or other electrophilic fluorinating agents to replace hydroxyl groups or hydrogen atoms with fluorine, yielding difluoromethylene groups.

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon), at low temperatures to control reactivity, with solvents like dichloromethane or acetonitrile.

Method B: Cyclization to Form the Oxan Ring

- Precursor: A suitable acyclic intermediate bearing a hydroxyl group and a suitable leaving group.

- Cyclization Conditions: Acidic or basic conditions promote intramolecular nucleophilic substitution, forming the oxan ring.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids can facilitate ring closure.

Method C: Oxidation to the Acid

- Oxidation Step: The intermediate alcohol or aldehyde is oxidized to the carboxylic acid using reagents like potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or TEMPO-based oxidants.

- Reaction Conditions: Controlled temperature and pH to prevent overoxidation and decomposition.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Patent WO2014073904A1 describes a method for synthesizing fluorinated acetic acid derivatives, emphasizing fluorination of suitable precursors followed by ring closure.

- Patent WO2014061034A1 discusses processes for preparing cyclic compounds with functionalized acetic acid moieties, including cyclization under acid catalysis.

- The oxidation step is standard in organic synthesis, with the choice of oxidant depending on the sensitivity of the fluorinated intermediates.

Additional Considerations

- Reaction Optimization: Parameters such as temperature, solvent, and reagent equivalents are crucial for high yield and purity.

- Purification: Techniques like column chromatography, recrystallization, or acid-base extraction are employed to isolate the final product.

- Safety: Fluorination reagents are highly reactive and require appropriate handling and safety measures.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-2-(oxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxan-4-yl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that derivatives of 2,2-difluoro-2-(oxan-4-yl)acetic acid exhibit significant antibacterial properties. A notable study evaluated its efficacy against Gram-positive bacteria, revealing potential as a therapeutic agent in treating infections caused by multi-drug resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell proliferation and survival. This positions this compound as a candidate for further development in oncology.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of aminopeptidases, which are implicated in various diseases including cancer and inflammatory conditions. The inhibition of these enzymes could lead to therapeutic applications in managing metabolic disorders.

Agrochemical Applications

Pesticidal Activity

The fluorinated nature of this compound enhances its stability and effectiveness as a pesticide. Studies have demonstrated its efficacy against a range of pests, making it a valuable tool in agricultural practices. Its application could lead to improved crop yields while minimizing the environmental impact compared to traditional pesticides.

Materials Science Applications

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants. The incorporation of this compound into polymer matrices can significantly improve material properties.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Anticancer Mechanism

In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Further analysis revealed that the compound activated apoptotic pathways through caspase activation, highlighting its mechanism of action.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.

Comparación Con Compuestos Similares

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The oxan-4-yl group’s ether oxygen donates electron density, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃O) that enhance acidity and alter reactivity .

- Steric Effects : Bulky substituents (e.g., naphthyl) reduce reaction efficiency due to hindered radical stabilization, whereas smaller groups (e.g., oxan-4-yl) enable smoother transformations .

Physical and Environmental Properties

Environmental Impact : Unlike perfluoroalkyl surfactants (e.g., PFOA), the oxan-4-yl derivative’s short half-life and lack of biotransformation suggest lower ecological persistence .

Actividad Biológica

2,2-Difluoro-2-(oxan-4-yl)acetic acid is an intriguing compound due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is . The compound features a difluorinated acetic acid moiety attached to a tetrahydrofuran (oxane) ring. The synthesis typically involves the introduction of fluorine atoms into an oxane-containing precursor through methods such as fluorination with diethylaminosulfur trifluoride (DAST) under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to specific enzymes or receptors, while the hydroxyl group facilitates hydrogen bonding, influencing metabolic pathways and enzymatic activities .

Toxicity Profile

The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) . Thus, handling precautions are necessary during research and application.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in pharmaceuticals.

Enzyme Interaction Studies

Research focusing on enzyme interactions has demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition can influence lipid biosynthesis and energy homeostasis .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. These results highlight its potential as a lead compound for developing new antibiotics.

- Enzyme Inhibition : In a biochemical assay, the compound was shown to inhibit ACC with an IC50 value of 150 nM. This finding supports its role as a therapeutic agent in managing metabolic disorders related to fatty acid synthesis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Difluoroethanol | Simple alcohol without oxane ring | Lacks complex biological interactions |

| 2,2-Difluoro-3-(oxan-4-yl)acetic acid | Similar structure with different substituents | Potentially different biological activities |

| 4-Hydroxyphenylacetic Acid | Contains a phenolic group | Stronger antioxidant properties due to phenolic structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-2-(oxan-4-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multicomponent reactions (e.g., Ugi reaction) using 2,2-difluoro-2-(phenylthio)acetic acid as a key intermediate. Reaction conditions such as solvent choice (methanol or solvent-free), temperature (room temperature to 60°C), and stoichiometric ratios of aniline, benzaldehyde, and isocyanides are critical. For example, solvent-free conditions improve reaction efficiency, yielding 70–85% product after desulfanylation . Purification involves flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Monitoring via H/C NMR ensures structural integrity, with fluorine coupling constants () confirming difluoro substitution patterns .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400–600 MHz) identifies proton environments, while F NMR confirms fluorine substituents. For example, F signals near δ -110 ppm indicate geminal difluoro groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. High-resolution mass spectrometry (HR-MS) validates molecular ion peaks (e.g., [M+H] at m/z 220.27) .

- Titration : Acid-base titration (similar to acetic acid analysis) using standardized NaOH and phenolphthalein determines carboxylic acid content, with error margins <5% via triplicate trials .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies show the compound degrades at pH < 2 (hydrolysis of the oxan ring) and >10 (decarboxylation). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. Storage recommendations: inert atmosphere (N), -20°C, and desiccated conditions to prevent hygroscopic absorption. Pre-experiment stability assays (HPLC purity checks) are mandatory for kinetic studies .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of fluorine atoms on the compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic interactions. The electron-withdrawing effect of fluorine lowers the LUMO energy (-1.8 eV vs. non-fluorinated analogs), enhancing electrophilic reactivity. Natural bond orbital (NBO) analysis reveals hyperconjugation between C-F σ* and adjacent carbonyl groups, stabilizing transition states in nucleophilic substitutions .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer : Yield variations often arise from inefficient mixing or heat dissipation. Statistical optimization (Box-Behnken design) identifies critical parameters:

- Catalyst loading : 5–10 mol% AgNO for radical cyclization reactions.

- Mixing rate : >500 rpm for >90% conversion.

- Solvent volume : Maintain 0.1 M concentration to avoid dilution effects.

Scaling from 1 mmol to 10 mmol reduces yield by 15–20% due to byproduct formation (e.g., regioisomeric products in radical cascades). Mid-scale (5 mmol) trials with in situ FTIR monitoring optimize conditions .

Q. What strategies optimize catalytic systems for synthesizing fluorinated intermediates like this compound?

- Methodological Answer : Transition-metal-free systems (e.g., KSO-mediated decarboxylative cyclization) reduce costs and metal contamination. For example, oxidative radical pathways using (NH)SO (2 equiv.) at 80°C achieve 65–75% yield. Catalyst screening (e.g., TEMPO vs. AIBN) shows TEMPO suppresses undesired dimerization by trapping radicals. Kinetic isotope effects (KIE = 1.2) confirm a non-ionic mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.